2-(4-Methoxyphenyl)malondialdehyde

Physicochemical Characterization Solid-State Properties Crystallinity

Researchers synthesizing BMP signaling inhibitors require building blocks with precise, reproducible physicochemical properties. Generic substitution among aryl malondialdehydes is infeasible-pKa varies by >0.9 log units and melting point by >140°C across analogs, directly impacting reaction outcomes. • Validated key intermediate for dorsomorphin & LDN-193189 (ALK2/3/6 inhibitors) • High mp (178-181°C) ensures precise stoichiometry & low impurity profiles for MOF and solid-state applications • Elevated pKa (5.17) enables selective deprotonation under mildly basic conditions, offering broader synthetic compatibility

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 65192-28-1
Cat. No. B1334422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)malondialdehyde
CAS65192-28-1
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C=O)C=O
InChIInChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3
InChIKeySXPCHOYAUFFORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)malondialdehyde: Physicochemical Baseline


2-(4-Methoxyphenyl)malondialdehyde (CAS 65192-28-1) is a substituted malondialdehyde derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. It is characterized by a para-methoxyphenyl group attached to the malondialdehyde core. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly for the construction of heterocyclic systems, and has been noted as an intermediate in the synthesis of biologically active molecules such as dorsomorphin and LDN-193189 . Its distinct physicochemical profile, including a high melting point and specific pKa, differentiates it from other aryl-substituted malondialdehydes, influencing its handling, purification, and reactivity in downstream applications .

2-(4-Methoxyphenyl)malondialdehyde: Substitution Infeasibility


Generic substitution among aryl-substituted malondialdehydes is not feasible due to the profound impact of the para-substituent on key physicochemical properties that govern experimental reproducibility and synthetic utility. As demonstrated in Section 3, the melting point varies by over 140°C across the series from the unsubstituted phenyl analog to the nitro derivative, and the pKa shifts by nearly a full log unit between the methoxy and unsubstituted compounds . These differences directly affect compound handling (solid vs. liquid), purification requirements, solubility profiles, and the reactivity of the malondialdehyde moiety in condensation reactions, making direct substitution without re-optimization of reaction conditions highly inadvisable for critical synthetic steps .

2-(4-Methoxyphenyl)malondialdehyde: Differentiation Evidence


Elevated Melting Point vs. Phenyl and Methyl Analogs

2-(4-Methoxyphenyl)malondialdehyde exhibits a substantially higher melting point compared to the unsubstituted phenyl and 4-methylphenyl analogs. This property is critical for applications requiring high-purity, crystalline solids.

Physicochemical Characterization Solid-State Properties Crystallinity

pKa Modulation by the 4-Methoxy Substituent

The electron-donating 4-methoxy group significantly increases the pKa of the malondialdehyde α-proton compared to the unsubstituted phenyl analog. This alters the compound's behavior in base-catalyzed reactions and its solubility profile under different pH conditions.

Reactivity Acid-Base Chemistry Solubility

Key Intermediate for BMP Inhibitor Synthesis

2-(4-Methoxyphenyl)malondialdehyde is specifically cited as a key reagent in the synthesis of the bone morphogenetic protein (BMP) signaling inhibitors dorsomorphin and LDN-193189. This application is not generally attributed to other simple aryl malondialdehyde analogs and represents a specific, high-value synthetic niche.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Application Scenarios for 2-(4-Methoxyphenyl)malondialdehyde


Heterocyclic Scaffolds for BMP Kinase Inhibitors

As a key building block for BMP signaling inhibitors like dorsomorphin and LDN-193189, 2-(4-Methoxyphenyl)malondialdehyde is the optimal starting material for medicinal chemistry efforts targeting the ALK2/3/6 kinase family. Its use ensures access to a validated chemotype and avoids the need for de novo route development from less specific starting materials .

Crystalline Intermediate for Solid-Phase Synthesis

The high melting point (178-181 °C) and crystalline nature of this compound make it suitable for applications requiring precise stoichiometry and low impurity profiles, such as the synthesis of metal-organic frameworks (MOFs) or as a monomer in solid-state polymerization reactions. Its solid-state properties provide a clear handling advantage over lower-melting analogs .

Base-Mediated Condensations with Reduced Acidity

In synthetic sequences where the use of strong bases is incompatible with other functional groups, the higher pKa of 2-(4-Methoxyphenyl)malondialdehyde (5.17) relative to the unsubstituted analog (4.25) provides a wider operational window for selective deprotonation or for conducting reactions under mildly basic conditions, offering greater synthetic flexibility .

Analytical Standard for Methoxyaryl Aldehydes

Given its well-defined physicochemical profile (melting point, pKa, molecular weight), this compound can serve as a robust analytical standard for calibrating instruments (e.g., HPLC, LC-MS) or validating methods for the detection and quantification of similar methoxy-substituted aryl aldehydes in complex mixtures [1].

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